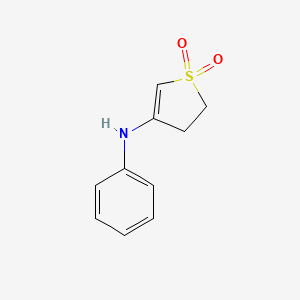

![molecular formula C11H17NO3 B2853539 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one CAS No. 686723-63-7](/img/structure/B2853539.png)

1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one

概要

説明

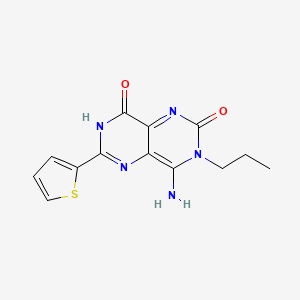

1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one is a chemical compound with the CAS Number: 686723-63-7 . It has a molecular weight of 211.26 . The compound is typically a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one is1S/C11H17NO3/c13-9-1-2-10 (12-9)3-5-11 (6-4-10)14-7-8-15-11/h1-8H2, (H,12,13) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 211.26 . The storage temperature is room temperature .科学的研究の応用

Synthesis of Nitrogen-Containing Dispiroheterocycles The compound 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one has been utilized in the synthesis of nitrogen-containing dispiroheterocycles. For example, Dalloul and Samaha (2010) synthesized a series of hexaazadispiro tetradeca dienes by reacting 1,4-cyclohexanedione dioxime with appropriate nitrilimines. These synthesized compounds exhibited full agreement with their molecular structure based on microanalysis and spectral data, and some of them were explored for their microbial properties (Dalloul & Samaha, 2010).

Polymer Synthesis and Characterization Abdel-Rahman, Hussein, and Hussein (2016) developed spirothiazolidinone polymers through solution polycondensation, using 4,12-dioxa-1,9-dithiadispiro[4.2.4.2]tetradecane as a monomer. These polymers were characterized by various analytical techniques, and their thermal properties were evaluated. Some of these spiro-polymers also exhibited anti-inflammatory activities in vivo, providing a potential therapeutic application (Abdel-Rahman et al., 2016).

Antimalarial Activity The compound has been part of the synthesis of various dispiro-1,2,4,5-tetraoxanes with antimalarial activity. Vennerstrom et al. (2000) synthesized sixteen alkyl-substituted dispiro-1,2,4,5-tetraoxanes, which were tested against Plasmodium falciparum strains. The study found that the structure of these compounds influenced their antimalarial activity and neurotoxicity, providing insights into the design of antimalarial drugs (Vennerstrom et al., 2000).

Anticancer Activity Makhmudiyarova et al. (2023) described the synthesis of compounds via condensation involving 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one, which demonstrated high cytotoxic activity against tumor cells and were found to be inducers of apoptosis and affecting the cell cycle (Makhmudiyarova et al., 2023).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) for the compound can provide more detailed safety information .

特性

IUPAC Name |

9,12-dioxa-4-azadispiro[4.2.48.25]tetradecan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-9-1-2-10(12-9)3-5-11(6-4-10)14-7-8-15-11/h1-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEUXWOSRDWRAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC3(CC2)OCCO3)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

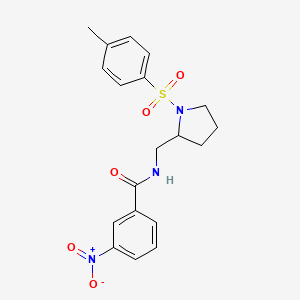

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(2-nitrophenyl)methoxy]amine](/img/structure/B2853461.png)

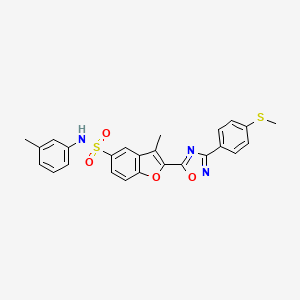

![N-[(1,1-Dioxothian-4-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2853462.png)

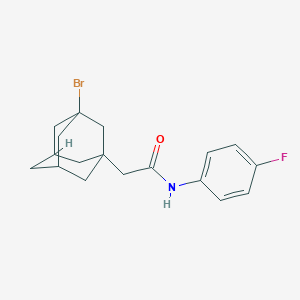

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorobenzyl)acetamide](/img/structure/B2853464.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2853471.png)

![2-Chloro-N-(3,3-difluorocyclobutyl)-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B2853472.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2853474.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2853475.png)

![[2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2853477.png)